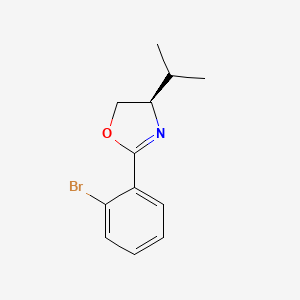

(R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole

CAS No.: 321848-65-1

Cat. No.: VC3298166

Molecular Formula: C12H14BrNO

Molecular Weight: 268.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 321848-65-1 |

|---|---|

| Molecular Formula | C12H14BrNO |

| Molecular Weight | 268.15 g/mol |

| IUPAC Name | (4R)-2-(2-bromophenyl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole |

| Standard InChI | InChI=1S/C12H14BrNO/c1-8(2)11-7-15-12(14-11)9-5-3-4-6-10(9)13/h3-6,8,11H,7H2,1-2H3/t11-/m0/s1 |

| Standard InChI Key | HVCLJUVMOVVZBS-NSHDSACASA-N |

| Isomeric SMILES | CC(C)[C@@H]1COC(=N1)C2=CC=CC=C2Br |

| SMILES | CC(C)C1COC(=N1)C2=CC=CC=C2Br |

| Canonical SMILES | CC(C)C1COC(=N1)C2=CC=CC=C2Br |

Introduction

Fundamental Properties and Characteristics

Chemical Identity and Structure

(R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole is a chiral compound with the molecular formula C₁₂H₁₄BrNO and a molecular weight of 268.15 g/mol . It is registered under CAS number 321848-65-1 and is also known by alternative nomenclature including (4R)-2-(2-bromophenyl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole . The compound features an ortho-bromophenyl group attached to the 2-position of a 4,5-dihydrooxazole ring, with an isopropyl substituent at the 4-position that bears the (R) stereocenter responsible for its chirality.

Structurally, the compound contains a 2-bromophenyl moiety connected to a five-membered oxazoline ring. The isopropyl group at the 4-position of the oxazoline ring creates the stereogenic center, resulting in the (R) configuration that is crucial for its applications in asymmetric synthesis. The oxazoline ring contains both oxygen and nitrogen atoms in a 1,3-relationship, creating a heterocyclic structure with distinctive coordination properties.

Synthesis and Preparation Methods

Synthetic Strategies

The synthesis of (R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole can be approached through several routes, drawing parallels from the syntheses of similar oxazoline compounds. Based on the synthesis of related compounds such as 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole, a viable synthetic pathway involves the condensation of 2-bromobenzoic acid derivatives with chiral amino alcohols, followed by cyclization to form the oxazoline ring.

A representative synthetic approach would begin with the reaction between 2-bromobenzoic acid and (R)-2-amino-3-methylbutan-1-ol (derived from L-valine) to form an amide intermediate, which then undergoes cyclization to produce the target oxazoline compound. The stereospecificity of the reaction is maintained by using the appropriate enantiomerically pure amino alcohol.

Detailed Synthesis Procedure

Drawing from the synthesis of related compounds, a detailed procedure for (R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole might involve the following steps:

Step 1: Amide Formation

2-Bromobenzoic acid is activated using thionyl chloride to form the corresponding acid chloride. This reactive intermediate is then coupled with (R)-2-amino-3-methylbutan-1-ol to form 2-bromo-N-((R)-1-hydroxy-3-methylbutan-2-yl)benzamide.

Step 2: Cyclization

The benzamide intermediate undergoes cyclization in the presence of thionyl chloride, leading to the formation of the oxazoline ring. The reaction conditions must be carefully controlled to maintain the stereochemical integrity of the final product.

The synthetic methodology for similar compounds described in the literature involves the use of thionyl chloride and catalytic amounts of DMF, with the reaction typically conducted at 0°C initially and then allowing the mixture to warm to room temperature . The cyclization step generally requires more rigorous conditions, often involving refluxing in thionyl chloride.

Purification Techniques

Purification of (R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole can be achieved through various techniques:

-

Column chromatography using silica gel with an appropriate solvent system (e.g., ethyl acetate/hexanes)

-

Recrystallization from suitable solvent combinations

-

Trituration with alcoholic solvents such as methanol

These purification methods help ensure the high enantiomeric purity necessary for applications in asymmetric synthesis.

Analytical Characterization

Chromatographic Methods

High-performance liquid chromatography (HPLC) using chiral stationary phases is essential for determining the enantiomeric purity of (R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole. Typical conditions might include:

Table 1: Chromatographic Conditions for Enantiomeric Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Chiral stationary phase (e.g., Chiralpak AD-H) |

| Mobile Phase | Hexane/2-propanol (95:5) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25°C |

Such analysis is crucial for confirming the stereochemical integrity of the compound, particularly when it is intended for use in asymmetric synthesis applications.

Applications in Synthetic Chemistry

Precursor to Chiral Ligands

One of the most significant applications of (R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole is its role as a key intermediate in the synthesis of phosphine-oxazoline (PHOX) ligands, specifically (R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole. This transformation typically involves lithiation of the bromophenyl group followed by reaction with a suitable phosphine electrophile.

The resulting PHOX ligands are highly valuable in asymmetric catalysis due to their ability to coordinate to transition metals and induce chirality in various transformations. The specific stereochemistry at the 4-position of the oxazoline ring translates into high levels of enantioselectivity in the catalyzed reactions.

Metal-Catalyzed Reactions

By analogy to related oxazoline compounds, (R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole can participate in various metal-catalyzed transformations:

-

The bromophenyl group can undergo metal-halogen exchange reactions with organolithium reagents, as exemplified in the synthesis of related stannyl derivatives

-

The compound can serve as a substrate in palladium-catalyzed cross-coupling reactions

-

The oxazoline nitrogen can coordinate to various metals, potentially directing metalation reactions

These properties make the compound versatile in organic synthesis and organometallic chemistry.

Structure-Reactivity Relationships

Influence of Structural Elements

The reactivity and applications of (R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole are determined by its key structural elements:

The Bromine Substituent: The bromine atom at the ortho position of the phenyl ring serves as a functional handle for further transformations, particularly metal-halogen exchange reactions and cross-couplings. This reactivity is exemplified by the conversion of related bromophenyl oxazolines to organostannyl derivatives through lithiation followed by reaction with triorganotin chlorides .

The Oxazoline Ring: This heterocyclic moiety functions as a directing group in metalation reactions and can coordinate to various transition metals. The nitrogen atom in the oxazoline provides a coordination site, making these compounds useful as ligands or precursors to more complex ligand systems.

The Isopropyl Group: The isopropyl substituent at the 4-position creates the stereogenic center responsible for the compound's chirality. This stereochemistry is crucial for applications in asymmetric synthesis, as it translates into enantioselectivity in catalyzed reactions.

Comparison with Structural Analogs

Table 2: Comparison of (R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole with Related Compounds

| Compound | Molecular Weight (g/mol) | Key Structural Differences | Primary Applications |

|---|---|---|---|

| (R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole | 268.15 | Standard reference compound | Precursor to PHOX ligands |

| 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole | 254.12 | Dimethyl vs. isopropyl at 4-position; achiral | Organometallic chemistry |

| (R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole | 373.42 | Diphenylphosphino vs. bromo substituent | Asymmetric catalysis |

The structural variations among these related compounds significantly impact their applications and properties. The dimethyl analog lacks the stereogenic center essential for asymmetric applications, while the diphenylphosphino derivative represents the fully functionalized ligand used directly in catalysis.

Synthetic Transformations

Metal-Halogen Exchange Reactions

One of the most important synthetic transformations of (R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole involves metal-halogen exchange reactions. By analogy to related compounds, the bromophenyl group can undergo lithiation with n-butyllithium at low temperatures (typically −84°C), forming an organolithium intermediate that can react with various electrophiles .

Applications in Asymmetric Catalysis

PHOX Ligand Precursor

The primary significance of (R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole lies in its role as a precursor to PHOX ligands, which have found extensive applications in asymmetric catalysis. The transformation to the corresponding phosphine derivative creates a P,N-bidentate ligand capable of coordinating to various transition metals, including palladium, iridium, and ruthenium.

These PHOX ligands derived from the title compound have been successfully employed in numerous asymmetric transformations, achieving high levels of enantioselectivity. The isopropyl substituent at the 4-position of the oxazoline ring plays a crucial role in determining the stereochemical outcome of these reactions.

Biological Activity of Derivatives

Recent studies have indicated that palladium complexes incorporating PHOX ligands derived from precursors like (R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole exhibit significant cytotoxic effects against various cancer cell lines. These complexes have demonstrated the ability to induce apoptosis in cancer cells while showing minimal cytotoxicity toward normal lymphocytes.

Table 3: Cytotoxicity of Palladium Complexes with PHOX Ligands

| Complex | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Pd(iPr-PHOX) | A549 (lung cancer) | ~10 | Induction of apoptosis |

| Pd(iPr-PHOX) | HT29 (colorectal cancer) | ~12 | Necrosis and apoptosis |

| Pd(iPr-PHOX) | Normal Lymphocytes | >50 | Minimal cytotoxicity |

These findings highlight the potential therapeutic applications of complexes derived from oxazoline precursors like (R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole.

Future Research Directions

Expanded Applications in Catalysis

Future research on (R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole and its derivatives might focus on developing new catalytic systems for challenging asymmetric transformations. The modular nature of the compound allows for structural modifications that could tune the electronic and steric properties of the resulting ligands, potentially leading to improved catalytic performance in specific reactions.

Medicinal Chemistry Applications

Given the biological activity observed with certain metal complexes of related PHOX ligands, further investigation into the medicinal applications of derivatives of (R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole represents a promising research direction. Structure-activity relationship studies could identify optimized structures with enhanced biological properties, potentially leading to new therapeutic agents.

New Synthetic Methodologies

The development of new synthetic approaches to (R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole, particularly those employing catalytic methods or continuous flow technologies, could improve the accessibility and cost-effectiveness of this valuable chiral building block. Such advances would further facilitate its applications in both academic and industrial settings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume